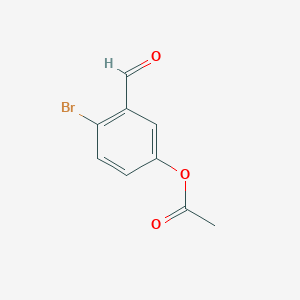

4-Bromo-3-formylphenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-3-formylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-6(12)13-8-2-3-9(10)7(4-8)5-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGIUGCXIJKTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651079 | |

| Record name | 4-Bromo-3-formylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-73-9 | |

| Record name | 5-(Acetyloxy)-2-bromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Acetyloxy)-2-bromobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915920739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-formylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Acetyloxy)-2-bromobenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QGJ9RW4H8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Strategic Utilization of 4-Bromo-3-formylphenyl Acetate in Medicinal Chemistry

Topic: 4-Bromo-3-formylphenyl acetate Document Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Identity

This compound (CAS: 915920-73-9) serves as a high-value "linchpin" intermediate in the synthesis of complex pharmacophores. Its structural uniqueness lies in its trifunctional orthogonality : it possesses an aryl bromide (for cross-coupling), an aldehyde (for condensation/cyclization), and a protected phenol (acetate ester).

This guide provides a comprehensive technical analysis of this molecule, moving beyond basic properties to explore its strategic application in synthesizing benzofurans, indoles, and targeted protein degradation (PROTAC) linkers.

Chemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| CAS Number | 915920-73-9 |

| IUPAC Name | (4-Bromo-3-formylphenyl) acetate |

| Alternative Names | 5-Acetoxy-2-bromobenzaldehyde; Acetic acid 4-bromo-3-formylphenyl ester |

| Molecular Formula | C₉H₇BrO₃ |

| Molecular Weight | 243.05 g/mol |

| SMILES | CC(=O)OC1=CC(C=O)=C(Br)C=C1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Hazards | Irritant (H315, H319, H335) |

Synthesis & Manufacturing Logic

The synthesis of this compound is typically achieved through the regioselective functionalization of 3-hydroxybenzaldehyde. The critical challenge is ensuring the correct bromination pattern before protecting the phenol.

Mechanistic Pathway[4]

-

Regioselective Bromination: Bromination of 3-hydroxybenzaldehyde typically yields a mixture, but under controlled conditions (e.g., Br₂/AcOH or NBS), the para-to-hydroxyl position is favored, yielding 2-bromo-5-hydroxybenzaldehyde .

-

O-Acetylation: The phenolic hydroxyl is masked using acetic anhydride to prevent interference during subsequent metal-catalyzed cross-couplings (which often require basic conditions that could deprotonate the phenol, poisoning the catalyst).

Figure 1: Synthetic route from commercially available starting materials.[1] The regioselectivity in step 1 is directed by the strong activating effect of the hydroxyl group.

Reactivity Profile & Strategic Applications

The power of this molecule lies in its ability to undergo sequential, orthogonal transformations.

A. The Aryl Bromide (Site A)

-

Reactivity: High susceptibility to Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Strategic Value: Allows the installation of biaryl systems or heteroaryl extensions without affecting the aldehyde or the protected phenol.

B. The Aldehyde (Site B)

-

Reactivity: Electrophilic center for reductive amination, Wittig olefination, or condensation reactions.

-

Strategic Value: Critical for ring-closing reactions (e.g., reacting with an adjacent nucleophile to form benzofurans) or for installing amine "tails" common in GPCR ligands.

C. The Acetate (Site C)

-

Reactivity: Latent phenol, revealed via mild basic hydrolysis (LiOH/THF or K₂CO₃/MeOH).

-

Strategic Value: Protects the phenol during Pd-catalysis. Once deprotected, the phenol can act as a nucleophile for etherification or intramolecular cyclization.

Figure 2: Divergent synthesis map demonstrating the orthogonal reactivity of the three functional groups.

Validated Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol 1: Synthesis of this compound

Rationale: This protocol uses pyridine as both solvent and base to drive the acetylation to completion, avoiding the harsh conditions of acid chlorides.

-

Setup: Charge a dry 250 mL round-bottom flask with 2-bromo-5-hydroxybenzaldehyde (10.0 g, 49.7 mmol) and DCM (100 mL).

-

Reagent Addition: Add Pyridine (6.0 mL, 1.5 eq) followed by Acetic Anhydride (7.0 mL, 1.5 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by the less polar ester (Rf ~0.7).

-

Workup: Quench with saturated NH₄Cl (50 mL). Extract with DCM (2 x 50 mL). Wash combined organics with 1M HCl (to remove pyridine), then brine.

-

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Hexane/EtOAc to yield the title compound as a white solid.

-

Expected Yield: 85-92%.

-

Protocol 2: Suzuki-Miyaura Coupling (Preserving the Ester)

Rationale: Standard bases like K₂CO₃ can hydrolyze the acetate. This protocol uses weak base/anhydrous conditions or careful monitoring to preserve the protecting group.

-

Setup: In a microwave vial, combine This compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).

-

Solvent System: Add 1,4-Dioxane (degassed).

-

Base: Add anhydrous K₃PO₄ (2.0 eq). Note: Avoid water to minimize hydrolysis.

-

Reaction: Heat at 80°C for 4-6 hours under N₂ atmosphere.

-

Observation: If hydrolysis occurs (appearance of phenolic peak in LCMS), re-acetylation may be required, or the synthesis strategy should accept the phenol as the product.

Safety & Handling (E-E-A-T)

-

Inhalation Risk: The aldehyde functionality, combined with the aryl halide, can be a potent respiratory irritant. All solids should be handled in a fume hood.

-

Skin Contact: As an alkylating-like agent (bromide) and irritant, double-gloving (Nitrile) is recommended.

-

Storage: Store at 2-8°C under inert gas (Argon). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

References

-

PubChem. (2025).[2] this compound (Compound).[3][4][5] National Library of Medicine. [Link]

-

Hansen, T. V., & Skattebøl, L. (2005).[6] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. (Cited for bromination/formylation logic). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 3-Formylphenyl acetate | C9H8O3 | CID 118618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:915920-73-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. 915920-73-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C9H7BrO3 | CID 28065452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Technical Guide to 4-Bromo-3-formylphenyl acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-formylphenyl acetate (CAS No. 915920-73-9) is a trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an aldehyde, a bromide, and a protected phenol, makes it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, an exploration of its synthetic utility, and critical safety information for laboratory handling.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. This compound is a solid at room temperature. Its identity and purity are confirmed through a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties [1][2]

| Property | Value |

|---|---|

| CAS Number | 915920-73-9 |

| Molecular Formula | C₉H₇BrO₃ |

| Molecular Weight | 243.05 g/mol |

| MDL Number | MFCD08691777 |

| SMILES | CC(=O)OC1=CC=C(Br)C(C=O)=C1 |

While comprehensive, experimentally determined spectroscopic data is not broadly published, a theoretical analysis based on its structure allows for the prediction of key characterization features.

-

¹H NMR: Protons on the aromatic ring would appear as distinct multiplets in the aromatic region (δ 7.0-8.5 ppm). The aldehyde proton would be a highly deshielded singlet (δ 9.5-10.5 ppm), and the acetate methyl group would present as a sharp singlet in the aliphatic region (δ 2.0-2.5 ppm).

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the aldehyde (~190 ppm) and the ester (~170 ppm). Aromatic carbons would resonate between 120-150 ppm, with the carbon attached to the bromine atom showing a distinct shift. The acetate methyl carbon would appear around 21 ppm.

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

Synthesis Protocol: Acetylation of 2-Bromo-5-hydroxybenzaldehyde

The most direct and common synthesis of this compound is the acetylation of its phenolic precursor, 2-bromo-5-hydroxybenzaldehyde. This reaction protects the hydroxyl group, allowing for selective reactions at the other functional sites in subsequent steps.

Reaction Scheme:

Sources

An In-depth Technical Guide to 4-Bromo-3-formylphenyl acetate: A Key Intermediate in Synthetic Chemistry

This guide provides a comprehensive technical overview of 4-Bromo-3-formylphenyl acetate, a trifunctionalized aromatic compound of significant interest to researchers and professionals in synthetic chemistry and drug development. We will delve into its molecular characteristics, the strategic rationale for its synthesis, a detailed experimental protocol, and its role as a versatile chemical intermediate.

Core Molecular Profile and Physicochemical Properties

This compound, systematically named (4-bromo-3-formylphenyl) acetate, is a substituted benzaldehyde derivative.[1] Its structure is characterized by a benzene ring substituted with a bromine atom, a formyl (aldehyde) group, and an acetate ester group. The interplay of these three functional groups dictates its chemical reactivity and utility as a synthetic building block.

The presence of the electron-withdrawing aldehyde and bromine groups deactivates the aromatic ring towards electrophilic substitution, while the acetate group provides a masked phenol. This structural arrangement is pivotal for its application in multi-step synthetic sequences where precise control of reactivity is paramount.

Quantitative Data Summary

| Property | Value | Reference(s) |

| IUPAC Name | (4-bromo-3-formylphenyl) acetate | [1] |

| Synonyms | 5-(Acetyloxy)-2-bromobenzaldehyde | [1][2] |

| CAS Number | 915920-73-9 | [1] |

| Molecular Formula | C₉H₇BrO₃ | [1] |

| Molecular Weight | 243.05 g/mol | [1] |

| SMILES | CC(=O)OC1=CC(=C(C=C1)Br)C=O | [1] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Synthetic Strategy: The Role of Protecting Groups

The synthesis of this compound is most logically achieved through the acetylation of its precursor, 2-Bromo-5-hydroxybenzaldehyde (also known as 4-Bromo-3-formylphenol). This reaction is not merely a synthetic step but a strategic maneuver rooted in the fundamental concept of protecting group chemistry .[3][4][5]

Expertise & Causality: Why Acetylate?

In complex organic syntheses, particularly in drug development, a molecule may contain multiple reactive sites. A protecting group is a chemical moiety that is temporarily attached to a specific functional group to render it inert during a subsequent chemical transformation that would otherwise affect it.[4]

The precursor, 2-Bromo-5-hydroxybenzaldehyde, possesses three key functional groups: a phenolic hydroxyl (-OH), an aldehyde (-CHO), and a bromo-aryl C-Br bond. The phenolic hydroxyl is acidic and nucleophilic, making it incompatible with many reagents, especially strong bases, organometallics (e.g., Grignard reagents), and certain oxidizing or reducing agents that might be intended to react with the aldehyde or C-Br bond in a later step.

By converting the hydroxyl group to an acetate ester, its acidic proton is removed, and its nucleophilicity is significantly diminished. The acetate group is a robust protecting group, stable to a wide range of reaction conditions, yet it can be readily removed (deprotected) via simple hydrolysis under basic conditions (e.g., with sodium hydroxide) to regenerate the free phenol when desired. This strategy provides chemists with the operational flexibility to perform modifications on other parts of the molecule without unintended side reactions.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Acetylation

This protocol describes a reliable method for the synthesis of this compound from 2-Bromo-5-hydroxybenzaldehyde. The procedure is based on well-established acetylation methods for phenols.[6]

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be conducted within a certified fume hood.

Materials and Reagents

-

2-Bromo-5-hydroxybenzaldehyde (CAS: 2973-80-0)

-

Acetic Anhydride (ACS grade or higher)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware for extraction and filtration.

Step-by-Step Methodology

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-5-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration). Add a magnetic stir bar.

-

Base Addition: To the stirred solution, add anhydrous pyridine (1.5 eq). Cool the mixture to 0 °C using an ice-water bath. The pyridine acts as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst.

-

Acetylation: Slowly add acetic anhydride (1.2 eq) dropwise via an addition funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 1 M HCl. The volume of the acid wash should be approximately equal to the volume of the organic layer. This step neutralizes the pyridine.

-

Workup - Extraction: Shake the separatory funnel, release the pressure, and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash removes any remaining acetic acid.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if necessary to achieve high purity.

Applications in Research and Drug Development

The strategic value of this compound lies in its role as a protected intermediate for its precursor, 2-Bromo-5-hydroxybenzaldehyde. This precursor is a documented building block in the synthesis of several classes of pharmacologically active compounds.[7][8][9]

-

PDE4 Inhibitors: 2-Bromo-5-hydroxybenzaldehyde is a key starting material for the synthesis of Crisaborole , an FDA-approved topical phosphodiesterase 4 (PDE4) inhibitor used to treat atopic dermatitis.[8][10] While published synthetic routes may vary, the use of protected intermediates is a common strategy in scaling up pharmaceutical production.

-

Anti-cancer Agents: The precursor is also utilized in the synthesis of inhibitors of B-cell lymphoma-extra large (Bcl-XL), a protein involved in preventing apoptosis (programmed cell death) in cancer cells.[7][9]

-

General Synthetic Utility: The three distinct functional groups offer a platform for diverse chemical modifications. The bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the aldehyde can undergo reactions like Wittig olefination or reductive amination, and the protected hydroxyl can be deprotected to engage in ether or ester linkages. This trifunctional nature makes it a valuable intermediate for building complex molecular architectures.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Patsnap Eureka.[Link]

- Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

5-(ACETYLOXY)-2-BROMOBENZALDEHYDE. FDA Global Substance Registration System.[Link]

-

Protection of Aldehydes and Ketones. Chemistry LibreTexts.[Link]

- Preparation method of 2-bromo-5-chlorobenzaldehyde.

- A kind of synthetic method of crisaborole.

-

Protective Groups. Organic Chemistry Portal.[Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.[Link]

- METHOD OF PRODUCING 3-BROMOBENZALDEHYDE.

-

5-(ACETYLOXY)-2-BROMOBENZALDEHYDE. gsrs.ncats.nih.gov.[Link]

-

Protecting Groups List. SynArchive.[Link]

-

Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. PMC, National Center for Biotechnology Information.[Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Protective Groups [organic-chemistry.org]

- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. medkoo.com [medkoo.com]

A Comprehensive Technical Guide to 4-Bromo-3-formylphenyl acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-formylphenyl acetate is a versatile trifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an aldehyde, a bromine atom, and an acetate ester, provides three distinct points for chemical modification. This guide offers an in-depth exploration of its chemical identity, physicochemical properties, synthesis protocols, key reactions, and applications as a crucial building block in the development of complex molecular architectures and pharmacologically active agents.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's properties are foundational to its effective use in a research setting.

Nomenclature and Identifiers

-

IUPAC Name : (4-bromo-3-formylphenyl) acetate[1]

-

Synonyms : 5-(Acetyloxy)-2-bromobenzaldehyde, 4-Bromo-3-formylphenylacetate[1]

-

CAS Number : 915920-73-9[1]

-

Molecular Formula : C₉H₇BrO₃[1]

-

SMILES : CC(=O)OC1=CC(=C(C=C1)Br)C=O[1]

The structure combines a phenyl acetate core with a bromine atom at position 4 and a formyl (aldehyde) group at position 3 relative to the acetate group. This arrangement dictates its reactivity and synthetic utility.

Physicochemical Data

A summary of key computed and experimental properties is crucial for planning experiments, including reaction setup and purification strategies.

| Property | Value | Source |

| Molecular Weight | 243.05 g/mol | PubChem[1] |

| Monoisotopic Mass | 241.95786 Da | PubChem[1] |

| Appearance | Solid (Typical) | General Chemical Knowledge |

| Complexity | 205 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; C8 [label="H₃C"]; Br [label="Br", fontcolor="#EA4335"]; C9 [label="C"]; O3 [label="O"]; H1 [label="H"];

// Benzene ring with substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Acetate group C1 -- O1; O1 -- C7; C7 -- O2 [style=double]; C7 -- C8;

// Bromo group C4 -- Br;

// Formyl group C3 -- C9; C9 -- O3 [style=double]; C9 -- H1;

// Positioning nodes (example, adjust as needed) C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="0,2!"]; C7 [pos="-0.5,2.8!"]; O2 [pos="-1.3,3.2!"]; C8 [pos="0.3,3.5!"]; Br [pos="0,-2!"]; C9 [pos="-1.7,-1!"]; O3 [pos="-2.5,-0.6!"]; H1 [pos="-1.7,-1.8!"]; } Caption: 2D Chemical Structure of (4-bromo-3-formylphenyl) acetate.

Synthesis and Purification

The synthesis of this compound typically starts from commercially available precursors. A common and logical pathway involves the acetylation of 4-bromo-3-hydroxybenzaldehyde.

Rationale for Synthetic Route

-

Starting Material Availability : 4-bromo-3-hydroxybenzaldehyde is a readily available starting material.

-

Reaction Selectivity : The phenolic hydroxyl group is significantly more nucleophilic than the aromatic ring is susceptible to electrophilic attack under these conditions, ensuring selective O-acetylation.

-

Simplicity and Efficiency : Acetylation with acetic anhydride is a high-yielding, robust, and experimentally straightforward reaction. The use of a mild base like pyridine or triethylamine acts as a catalyst and neutralizes the acetic acid byproduct, driving the reaction to completion.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

4-bromo-3-hydroxybenzaldehyde

-

Acetic anhydride

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-hydroxybenzaldehyde (1.0 eq) in dichloromethane.

-

Reagent Addition : Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

-

Causality Insight : Running the reaction at 0°C controls the exothermicity of the acylation, minimizing potential side reactions and degradation of the starting material.

-

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

-

Extraction : Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Self-Validation : The acid wash removes the basic catalyst (pyridine). The bicarbonate wash removes any unreacted acetic anhydride and the acetic acid byproduct. The brine wash removes residual water.

-

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Key Reactions and Mechanistic Insights

The synthetic value of this compound lies in the differential reactivity of its three functional groups, allowing for sequential and regioselective transformations.

-

Aldehyde (Formyl) Group : This group is a prime site for nucleophilic addition and related reactions.

-

Reductive Amination : To introduce amine functionalities.

-

Wittig Reaction : For carbon-carbon double bond formation.

-

Oxidation/Reduction : Can be oxidized to a carboxylic acid or reduced to an alcohol.

-

-

Aryl Bromide : The C-Br bond is a classic handle for transition-metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling : To form C(sp²)-C(sp²) bonds with boronic acids.

-

Heck Coupling : For reaction with alkenes.

-

Buchwald-Hartwig Amination : To form C-N bonds.

-

-

Acetate Ester : This group can be readily hydrolyzed under basic or acidic conditions to reveal a phenolic hydroxyl group, which can then be used in further reactions (e.g., Williamson ether synthesis).

Protocol Example: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki coupling to illustrate the utility of the aryl bromide moiety.

Objective : To couple this compound with phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene and Water (e.g., 4:1 mixture)

Procedure:

-

Inert Atmosphere : To a Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

-

Catalyst Preparation : In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the reaction solvent.

-

Reaction Setup : Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

-

Expertise Insight : Palladium catalysts, particularly in the Pd(0) active state, are oxygen-sensitive. Establishing an inert atmosphere is critical for catalytic activity and reproducibility.

-

-

Solvent and Catalyst Addition : Add the degassed toluene/water solvent mixture, followed by the catalyst solution, via syringe.

-

Heating and Monitoring : Heat the reaction mixture to 80-90 °C with vigorous stirring for 6-12 hours. Monitor by TLC or LC-MS.

-

Workup : After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to yield the biphenyl product.

Applications in Research and Drug Development

The structural motifs accessible from this compound make it a valuable intermediate in the synthesis of complex molecules. Its application is particularly relevant in the construction of novel scaffolds for drug discovery.

-

Scaffold Elaboration : As demonstrated, the three functional groups can be addressed in a stepwise manner, allowing for the controlled and divergent synthesis of a library of related compounds. This is a key strategy in lead optimization during drug development.[2]

-

Fragment-Based Design : The molecule itself can be considered a "fragment" that can be grown or linked to other fragments to build potential drug candidates that interact with biological targets.

-

Biologically Active Molecules : Substituted benzaldehydes and biphenyl structures are common cores in many pharmacologically active compounds. This intermediate provides a direct route to such structures, which may find use in various therapeutic areas. The development of biophysical techniques has enhanced the ability to screen and validate such compounds in the early stages of drug discovery.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory.

Hazard Identification

While specific GHS data for this exact compound is not aggregated, related structures such as 4-bromo-3-formylbenzoic acid are known irritants.[4]

-

Potential Hazards : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

-

Precautionary Statements :

-

Prevention : Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.[5]

-

Response : If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.[5]

-

Handling and Storage

-

Handling : Handle in a fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[6][7]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances such as strong oxidizing agents.[6][8]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-formylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-formylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzaldehyde, 4-(acetyloxy)-. Substance Registry Services. Retrieved from [Link]

-

PubChem. (n.d.). 3-Formylphenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). [3-(4-Formylphenyl)phenyl] acetate. National Center for Biotechnology Information. Retrieved from [Link]

- Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.

-

ResearchGate. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 3-Formylphenyl acetate. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - Acetamide, N-(4-bromophenyl)-.

- Kirchmair, J., et al. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.

- Renaud, J. P., et al. (2016). Applications of biophysical techniques in drug discovery and development. Frontiers in Pharmacology.

- Wishart, D. S., et al. (2020). Accelerating Therapeutics for Opportunities in Medicine: A Paradigm Shift in Drug Discovery. Frontiers in Pharmacology.

- Royal Society of Chemistry. (2021). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetamidobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Biosynth. (2022). Safety Data Sheet - N-[4-(Acetyloxy)phenyl]acetamide.

- Google Patents. (1991). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

- BroadPharm. (2018). Safety Data Sheet - 2-bromo-N-(4-sulfamoylphenyl)acetamide.

- Regulations.gov. (2015). Safety Data Sheet - Sorbyl Acetate.

-

ChemSynthesis. (n.d.). ethyl (3-formylphenyl)acetate. Retrieved from [Link]

- BenchChem. (n.d.). Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone. Retrieved from a publicly available technical support document.

Sources

- 1. This compound | C9H7BrO3 | CID 28065452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-3-formylbenzoic acid | C8H5BrO3 | CID 53393386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. biosynth.com [biosynth.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to 4-Bromo-3-formylphenyl acetate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-3-formylphenyl acetate, a key chemical intermediate. With full editorial control, this document is structured to deliver scientifically robust and actionable insights for researchers, chemists, and professionals in the field of drug development.

Introduction: A Versatile Trifunctional Scaffold

This compound, also known by its synonym 5-(acetyloxy)-2-bromobenzaldehyde, is a trifunctionalized aromatic compound that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a bromo substituent, a formyl group, and an acetate ester on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. The interplay of these functional groups dictates its reactivity and makes it a valuable precursor for the synthesis of a wide array of heterocyclic and polyfunctionalized compounds, including those with potential therapeutic applications. Brominated aromatic aldehydes, in particular, are recognized as important intermediates in the synthesis of various pharmaceutical agents[1][2].

Physicochemical Properties: A Quantitative Overview

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | (4-bromo-3-formylphenyl) acetate | [1] |

| Synonym | 5-(Acetyloxy)-2-bromobenzaldehyde | [3] |

| CAS Number | 915920-73-9 | [3] |

| Molecular Formula | C₉H₇BrO₃ | [3] |

| Molecular Weight | 243.05 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | Inferred from structure |

Synthesis and Purification: A Practical Approach

A plausible and efficient synthesis of this compound can be designed based on established organic chemistry principles and analogous procedures reported in the literature. The proposed two-step synthesis starts from the commercially available 2-bromo-5-hydroxybenzaldehyde.

Synthesis of the Precursor: 2-Bromo-5-hydroxybenzaldehyde

The synthesis of the precursor, 2-bromo-5-hydroxybenzaldehyde, can be achieved via the bromination of 3-hydroxybenzaldehyde. This procedure is well-documented and suitable for large-scale production.

Experimental Protocol: Bromination of 3-Hydroxybenzaldehyde [4]

-

Reaction Setup: In a well-ventilated fume hood, suspend 3-hydroxybenzaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂). The reaction vessel should be equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Bromination: While stirring, slowly add a solution of bromine (1.0-1.2 eq) in dichloromethane to the reaction mixture at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated solution of sodium thiosulfate (to quench excess bromine), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-bromo-5-hydroxybenzaldehyde as a solid.

Acetylation of 2-Bromo-5-hydroxybenzaldehyde

The final step involves the acetylation of the phenolic hydroxyl group of 2-bromo-5-hydroxybenzaldehyde to yield this compound. This can be achieved using a standard acetylation procedure. A similar transformation has been reported for the synthesis of 2-(acetoxy)-benzaldehyde[5].

Experimental Protocol: Acetylation

-

Reaction Setup: Dissolve 2-bromo-5-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents: Add a base, such as triethylamine (1.1-1.5 eq) or pyridine, to the solution. Cool the mixture in an ice bath.

-

Acetylation: Slowly add acetic anhydride (1.1-1.5 eq) or acetyl chloride to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash sequentially with water, a mild acid (e.g., 1M HCl) to remove the base, a saturated solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or recrystallization to afford pure this compound.

Figure 1: Proposed two-step synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is governed by its three functional groups: the aldehyde, the aryl bromide, and the acetate ester. This trifunctional nature allows for a diverse range of chemical transformations, making it a valuable intermediate in multistep syntheses.

-

The Aldehyde Group: The formyl group is susceptible to a wide range of reactions typical of aldehydes. These include:

-

Nucleophilic Addition: Reactions with Grignard reagents, organolithium compounds, and other nucleophiles to form secondary alcohols.

-

Wittig Reaction: Conversion to alkenes.

-

Reductive Amination: Formation of amines.

-

Oxidation: Conversion to a carboxylic acid.

-

Condensation Reactions: Participation in Knoevenagel, aldol, and other condensation reactions.

-

-

The Aryl Bromide: The bromo substituent is a key handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of arylamines.

-

Cyanation: Introduction of a nitrile group.

-

-

The Acetate Ester: The acetate group can be readily hydrolyzed under basic or acidic conditions to reveal the free phenol. This protecting group strategy allows for selective reactions at the other positions of the molecule before deprotection.

The strategic combination of these reactions allows for the synthesis of complex molecules with precise control over the substitution pattern.

Figure 2: Reactivity map of this compound.

Applications in Drug Discovery and Development

While specific applications of this compound in launched drugs are not widely documented, its structural motifs are present in numerous biologically active compounds. Its utility lies in its role as a key intermediate for the synthesis of novel therapeutic agents. The strategic positioning of the functional groups allows for the exploration of chemical space around a core scaffold, a common practice in lead optimization during drug discovery.

For instance, substituted benzaldehydes are precursors to a variety of heterocyclic systems that form the core of many drugs. The bromo substituent allows for the introduction of diverse functionalities through cross-coupling reactions, which is a powerful tool for structure-activity relationship (SAR) studies. The protected phenol allows for late-stage functionalization, which can be advantageous in the synthesis of complex molecules.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its trifunctional nature provides a rich platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its physicochemical properties, a practical synthetic approach, an analysis of its chemical reactivity, and a perspective on its potential applications. As research in medicinal chemistry continues to evolve, the demand for such versatile building blocks is expected to grow, further highlighting the importance of understanding the chemistry of compounds like this compound.

References

-

PubChem. 5-Bromo-2-Hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

- Zinad, D. S., et al. (2024).

-

Patsnap. (2021). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. [Link]

-

PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 5-(Benzyloxy)-2-bromobenzaldehyde. National Center for Biotechnology Information. [Link]

-

Chem-Impex. 5-Bromo-2-methoxybenzaldehyde. [Link]

-

PubChem. 2-Bromobenzaldehyde. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System. 5-(ACETYLOXY)-2-BROMOBENZALDEHYDE. [Link]

-

NIST. Benzaldehyde, 5-bromo-2-hydroxy-. National Institute of Standards and Technology. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2004). Two Directions of the Reaction of 4-Bromobenzaldehyde with Substituted Acetophenones and Urea. Synthesis of Aryl-Substituted Pyrimidin-2-one and Hexahydropyrimido[4,5-d]pyrimidin-2,7-dione. [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information: Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. [Link]

-

NIH. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C9H7BrO3 | CID 28065452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. List of All Our Chemical Products | Georganics [georganics.sk]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 5. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

The Synthetic Versatility of 4-Bromo-3-formylphenyl Acetate: A Hub for Molecular Diversification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. Among these, bifunctional and trifunctional scaffolds that offer orthogonal reactivity are of immense value, enabling the streamlined construction of complex molecular architectures. 4-Bromo-3-formylphenyl acetate emerges as a quintessential example of such a scaffold, possessing three distinct functional handles—an aryl bromide, an aldehyde, and a phenyl acetate—each amenable to a diverse array of chemical transformations. This guide provides a comprehensive exploration of the reactivity profile of this compound, offering insights into its synthetic potential and practical applications in drug discovery and materials science.

Molecular Architecture and Electronic Profile

This compound, with the chemical formula C₉H₇BrO₃, is a crystalline solid at room temperature.[1] Its structure is characterized by a benzene ring substituted with a bromine atom, a formyl (aldehyde) group, and an acetate group. The spatial arrangement and electronic nature of these substituents dictate the molecule's reactivity.

| Property | Value | Source |

| Molecular Weight | 243.05 g/mol | PubChem[1] |

| IUPAC Name | (4-bromo-3-formylphenyl) acetate | PubChem[1] |

| CAS Number | 915920-73-9 | PubChem[1] |

| SMILES | CC(=O)OC1=CC(=C(C=C1)Br)C=O | PubChem[1] |

The aldehyde group is a meta-director and deactivating, while the bromine atom is an ortho-, para-director and deactivating. The acetate group is an ortho-, para-director and activating. The interplay of these electronic effects influences the regioselectivity of further electrophilic aromatic substitutions, although the primary utility of this molecule lies in the selective reactions of its functional groups.

The Orthogonal Reactivity of Functional Groups

The synthetic utility of this compound is rooted in the distinct and often orthogonal reactivity of its three primary functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Diagram: Orthogonal Reactivity of this compound

Caption: Orthogonal reaction pathways of this compound.

Transformations of the Aryl Bromide

The carbon-bromine bond on the aromatic ring is a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials.[2][3][4] this compound can be readily coupled with a variety of boronic acids or their esters to introduce new aryl or vinyl substituents.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For electron-deficient aryl bromides like the target molecule, a moderately active catalyst system is often sufficient. The presence of the aldehyde and ester groups necessitates mild reaction conditions to avoid their degradation.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: To a dry, argon-purged flask, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 eq) or K₂CO₃.

-

Solvent: A mixture of a polar aprotic solvent like dioxane or DME and water is commonly used.

-

Reaction Conditions: The mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Sonogashira Coupling

For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice.[5] This reaction involves the coupling of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Chemistry of the Formyl Group

The aldehyde functionality is a gateway to a vast number of chemical transformations, including the formation of new carbon-carbon and carbon-nitrogen bonds.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines.[6][7][8][9] The reaction proceeds through the in situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.

Trustworthiness of the Protocol: This one-pot procedure is highly reliable and avoids the isolation of the often-unstable imine intermediate. The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is often preferred due to its mildness and tolerance of a wide range of functional groups.

Experimental Protocol: Reductive Amination of this compound

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion. Acetic acid can be added as a catalyst.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Diagram: Reductive Amination Workflow

Caption: Step-by-step workflow for reductive amination.

Wittig Reaction

The Wittig reaction provides a reliable route to alkenes from aldehydes.[10] By reacting this compound with a suitable phosphorus ylide, a variety of vinyl-substituted derivatives can be synthesized.

Reactivity of the Phenyl Acetate Group

The phenyl acetate moiety can be selectively cleaved to reveal a phenolic hydroxyl group, which can then be used for further functionalization.

Hydrolysis (Saponification)

The ester can be hydrolyzed under basic conditions, a process known as saponification, to yield the corresponding phenol.[11]

Expertise & Experience: Careful control of the reaction conditions is necessary to avoid side reactions involving the aldehyde group, such as the Cannizzaro reaction, under strongly basic conditions. Using a milder base like lithium hydroxide or conducting the reaction at lower temperatures can mitigate these risks.

Experimental Protocol: Hydrolysis of this compound

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.

-

Base Addition: Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-2.0 eq).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC or LC-MS).

-

Workup and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the phenoxide. Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting phenol can be purified by crystallization or column chromatography.

Applications in Drug Discovery and Materials Science

The trifunctional nature of this compound makes it a valuable starting material for the synthesis of a wide range of biologically active molecules and functional materials. The ability to selectively address each functional group allows for the construction of diverse chemical libraries for high-throughput screening. For instance, the aryl bromide can be used as an anchor point for solid-phase synthesis, while the aldehyde and protected phenol can be elaborated in subsequent steps.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its three distinct functional groups offer a rich platform for a multitude of chemical transformations, many of which can be performed with a high degree of orthogonality. A thorough understanding of its reactivity profile, as outlined in this guide, empowers researchers, scientists, and drug development professionals to leverage its full potential in the design and synthesis of novel molecules with desired properties. The strategic application of this scaffold can significantly streamline synthetic routes and accelerate the discovery of new chemical entities.

References

-

Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]

-

Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]

-

Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28065452, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenyl acetate. Retrieved from [Link]

- Google Patents. (n.d.). GB2041915A - The preparation of bromo-p- terphenyl derivatives.

-

ResearchGate. (n.d.). Reductive amination of amines with formaldehyde ?. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4307. [Link]

-

Ursinus Digital Commons. (n.d.). A Study of the Hydrolysis of p-Bromoacetanilide. Retrieved from [Link]

-

MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-21. [Link]

-

PubMed. (2018). Silylative Reductive Amination of α,β-Unsaturated Aldehydes: A Convenient Synthetic Route to β-Silylated Secondary Amines. Chemistry, 24(22), 5765-5769. [Link]

-

ResearchGate. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

- 1. This compound | C9H7BrO3 | CID 28065452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jeolusa.com [jeolusa.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 8. Silylative Reductive Amination of α,β-Unsaturated Aldehydes: A Convenient Synthetic Route to β-Silylated Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]

- 11. Phenyl acetate - Wikipedia [en.wikipedia.org]

"4-Bromo-3-formylphenyl acetate" safety data sheet and handling

The following technical guide details the handling, safety, and application of 4-Bromo-3-formylphenyl acetate , designed for research and development environments.

A Definitive Guide to Safety, Handling, and Synthetic Utility[1]

Executive Summary & Chemical Identity

This compound (CAS: 915920-73-9) is a trifunctionalized aromatic building block featuring an aryl bromide, an aldehyde, and a phenolic acetate ester.[1][2] It serves as a critical "masked" intermediate in medicinal chemistry; the acetate group protects the phenolic oxygen, allowing for selective metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the bromine position or condensation reactions at the aldehyde without interference from the acidic phenol.[1]

Upon hydrolysis, this compound yields 2-Bromo-5-hydroxybenzaldehyde (4-Bromo-3-formylphenol), a scaffold frequently utilized in the synthesis of PDE4 inhibitors and Bcl-XL antagonists.[1][3]

Chemical Identity Table

| Parameter | Technical Specification |

| CAS Number | 915920-73-9 |

| IUPAC Name | (4-Bromo-3-formylphenyl) acetate |

| Synonyms | 5-Acetoxy-2-bromobenzaldehyde; 5-(Acetyloxy)-2-bromobenzaldehyde |

| Molecular Formula | C₉H₇BrO₃ |

| Molecular Weight | 243.05 g/mol |

| SMILES | CC(=O)OC1=CC(=C(C=C1)Br)C=O[1][2][4] |

| Appearance | White to pale grey solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact CAS is limited, its structural analogs (aryl halides and aldehydes) dictate a strict safety profile. It is classified as an Irritant under GHS standards.

GHS Classification[1][5]

-

Signal Word: WARNING

-

Hazard Statements:

Critical Risk Factors[1][7]

-

Sensitization Potential: Aldehydes are known sensitizers.[1] Repeated inhalation or skin contact may trigger allergic dermatitis or respiratory sensitization.

-

Hydrolysis Hazard: In the presence of moisture, the acetate group may hydrolyze to release acetic acid and the free phenol, altering the pH and potentially increasing corrosivity.

-

Lachrymator Potential: Benzaldehyde derivatives can be mild lachrymators (tear-inducing).[1] Work must be performed in a fume hood.[3]

Strategic Handling & Storage Protocol: "The Inert Chain"

To maintain the integrity of the aldehyde (oxidation risk) and the ester (hydrolysis risk), a "Chain of Custody" approach is required from receipt to reaction.

A. Storage Requirements[5][6][7]

-

Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to retard ester hydrolysis.[1]

-

Atmosphere: Inert Gas (Argon or Nitrogen) . The aldehyde moiety is susceptible to autoxidation to the carboxylic acid (benzoic acid derivative) upon prolonged air exposure.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.[1]

B. Handling Workflow (SOP)

Objective: Transfer solid without introducing moisture or compromising user safety.

-

Equilibration: Allow the refrigerated container to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold solid, which would accelerate hydrolysis.

-

PPE Layering: Double nitrile gloves (0.11 mm minimum), lab coat, and safety goggles.

-

Environment: All weighing must occur inside a Chemical Fume Hood or a Glovebox .

-

Transfer: Use anti-static spatulas.[1] Avoid metal spatulas if the coating is compromised, as trace iron can catalyze aldehyde oxidation.

Diagram: Safe Handling Workflow

Figure 1: The "Inert Chain" workflow designed to prevent moisture-induced hydrolysis during handling.[1]

Synthetic Utility & Application

This compound is a strategic "protecting group" strategy in itself.[1] By masking the phenol as an acetate, chemists can perform reactions that would otherwise be incompatible with a free hydroxyl group.

Key Reaction Pathways[1]

-

Suzuki-Miyaura Coupling: The aryl bromide (C-Br) allows for coupling with boronic acids to build biaryl scaffolds.[1] The acetate prevents catalyst poisoning often seen with free phenols.

-

Aldehyde Functionalization: Reductive amination or Wittig olefination can be performed at the C-3 formyl group.[1]

-

Deprotection (Activation): Mild basic hydrolysis (K₂CO₃/MeOH) removes the acetate to reveal the phenol (2-Bromo-5-hydroxybenzaldehyde) for subsequent O-alkylation or intramolecular cyclization.[1]

Diagram: Synthetic Divergence

Figure 2: Divergent synthetic pathways utilizing the acetate as a masking group for selective functionalization.[1]

Emergency Response & Waste Management

Spill Cleanup Protocol

-

Evacuate & Ventilate: If a large quantity (>5g) is spilled, evacuate the immediate area to allow dust to settle.

-

Solvent Dampening: Cover the spill with a paper towel dampened with Acetone or Ethanol to prevent dust generation.[1]

-

Neutralization: Wipe the area with a mild alkaline solution (5% Sodium Bicarbonate) to neutralize any potential hydrolysis products (acetic acid).

-

Disposal: Collect in a sealed bag and dispose of as Halogenated Organic Waste .

Fire Fighting

-

Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[7]

-

Hazard: Combustion releases toxic fumes including Hydrogen Bromide (HBr) gas. Firefighters must wear full SCBA.

References

-

PubChem. (2025).[4][8][9] Compound Summary: this compound.[1][2] National Library of Medicine. Retrieved from [Link][1]

Sources

- 1. 915920-73-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C9H7BrO3 | CID 28065452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-溴-3-甲基酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. beta.lakeland.edu [beta.lakeland.edu]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. [3-(4-Formylphenyl)phenyl] acetate | C15H12O3 | CID 86180211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Formylphenyl acetate | C9H8O3 | CID 118618 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-3-formylphenyl acetate

This guide provides a comprehensive technical overview of the solubility and stability characteristics of 4-Bromo-3-formylphenyl acetate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with actionable experimental protocols to ensure the reliable application of this compound in laboratory and manufacturing settings.

Introduction to this compound

This compound, with the molecular formula C₉H₇BrO₃, is a substituted aromatic compound featuring an acetate ester, a bromine atom, and an aldehyde functional group.[1] Its chemical structure dictates its physicochemical properties, which are crucial for its handling, storage, and reactivity in various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 243.05 g/mol | [1] |

| IUPAC Name | (4-bromo-3-formylphenyl) acetate | [1] |

| CAS Number | 915920-73-9 | [1] |

| Predicted LogP | 1.8 | [1] |

Understanding the solubility and stability of this compound is paramount for its effective use in synthetic chemistry and pharmaceutical development, as these parameters influence reaction kinetics, purification strategies, and the shelf-life of intermediates and final products.

Solubility Profile: Predictions and Experimental Verification

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound.[2] The presence of both polar (acetate and aldehyde) and non-polar (brominated benzene ring) moieties suggests a nuanced solubility profile.

Predicted Solubility

Based on its structure, the following solubilities can be anticipated:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), and in chlorinated solvents like dichloromethane and chloroform.

-

Moderate Solubility: In polar protic solvents like ethanol, methanol, and isopropanol. The potential for hydrogen bonding with the carbonyl oxygens of the acetate and aldehyde groups would contribute to its solubility.

-

Low Solubility: In non-polar solvents such as hexanes and toluene.

-

pH-Dependent Aqueous Solubility: The compound is expected to have very low solubility in neutral water. However, under basic conditions, hydrolysis of the acetate ester to the more polar phenol could increase its aqueous solubility. Conversely, acidic conditions are not expected to significantly enhance its solubility.

Table 2: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-dipole interactions with the polar functional groups. |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding potential with the carbonyl oxygens. |

| Non-Polar Aprotic | Hexane, Toluene | Low | The molecule's overall polarity is too high for significant dissolution. |

| Aqueous | Water (pH 7) | Very Low | Predominantly organic character. |

| Acidic Aqueous | 0.1 M HCl | Very Low | No functional groups that would be protonated to form a soluble salt. |

| Basic Aqueous | 0.1 M NaOH | Moderate to High | Hydrolysis of the ester to the more soluble phenolate anion. |

Experimental Protocol for Solubility Determination

To empirically validate these predictions, a systematic solubility assessment is essential. The following protocol outlines a robust method for this determination.

Step-by-Step Methodology for Solubility Assessment:

-

Preparation of Saturated Solutions (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Visually inspect for the presence of undissolved solid.

-

-

Quantification of Solute:

-

Filter the saturated solutions through a 0.45 µm syringe filter to remove undissolved solid.

-

Dilute an aliquot of the clear filtrate with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L.

-

Repeat the experiment in triplicate for each solvent to ensure reproducibility.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Profile: Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation pathways and establishing the intrinsic stability of a compound.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than those it would encounter during routine handling and storage.[5]

Predicted Stability and Degradation Pathways

The functional groups in this compound suggest susceptibility to specific degradation mechanisms:

-

Hydrolytic Degradation: The acetate ester is prone to hydrolysis under both acidic and basic conditions, yielding 4-bromo-3-formylphenol. Basic conditions are expected to accelerate this process significantly.[6]

-

Oxidative Degradation: The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid, forming 4-bromo-3-carboxyphenyl acetate.

-

Photolytic Degradation: Aromatic systems can be susceptible to degradation upon exposure to UV light, potentially leading to complex degradation products.

-

Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

Diagram 2: Potential Degradation Pathways

Caption: Predicted degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is necessary to identify and characterize potential degradants. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Step-by-Step Methodology for Forced Degradation:

-

Preparation of Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[5]

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80-100 °C).

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[5]

-

-

Sample Analysis:

-

At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation.

-

Characterize the structure of the major degradation products using techniques such as LC-MS/MS and NMR.

-

Diagram 3: Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. The predicted solubility and stability profiles, based on the compound's chemical structure, serve as a valuable starting point for experimental design. The detailed protocols for solubility determination and forced degradation studies offer a clear path for generating the robust data required for the successful application of this compound in research and development. By integrating theoretical predictions with rigorous experimental verification, scientists can ensure the quality, consistency, and reliability of their work with this important chemical intermediate.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.).

- 3-Formylphenyl acetate | C9H8O3 | CID 118618 - PubChem. (n.d.). NIH.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate.

- Solubility of Organic Compounds. (2023, August 31).

- This compound | C9H7BrO3 | CID 28065452 - PubChem. (n.d.). NIH.

- Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. (2025, August 9).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).